

A Comprehensive Review of Drechslera Fungal Metabolites: From Bioactivity to Mechanisms of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drechslerine A*

Cat. No.: *B1163489*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus *Drechslera* is a prolific source of a diverse array of secondary metabolites, exhibiting a wide spectrum of biological activities. These natural products have garnered significant interest in the scientific community for their potential applications in medicine, agriculture, and as tools for biological research. This technical guide provides a comprehensive literature review of the metabolites produced by *Drechslera* species, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Chemical Diversity of Drechslera Metabolites

Drechslera species are known to produce a rich variety of secondary metabolites belonging to different chemical classes, including terpenoids, polyketides, and alkaloids. Among the most well-characterized are the ophiobolins, monocerin, and a range of other bioactive compounds.

Ophiobolins

Ophiobolins are a class of sesterterpenoids characterized by a unique 5-8-5 fused tricyclic ring system. Numerous ophiobolin analogues have been isolated from *Drechslera* species,

including ophiobolin A, B, E, I, and J, as well as several of their derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

These compounds are known for their potent biological activities, particularly their phytotoxic and cytotoxic effects.

Monocerin

Monocerin is a polyketide-derived isocoumarin that has been isolated from various *Drechslera* species.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) It has demonstrated a range of biological activities, including antifungal and effects on endothelial cells.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Other Metabolites

Beyond ophiobolins and monocerin, *Drechslera* species produce a variety of other bioactive compounds, including:

- Drechslerines: Sesquiterpenoids[\[9\]](#)
- Eremophilanes: Sesquiterpenoids[\[9\]](#)
- Pyrenophorin: A macrocyclic dilactone polyketide[\[12\]](#)
- Alkaloids[\[12\]](#)
- Prenylhydroxybenzoic acids, chromans, prenylquinoids, and diketopiperazines[\[13\]](#)[\[14\]](#)
- 6-allyl-5,6-dihydro-5-hydroxypyran-2-one: An aromatic esterase[\[15\]](#)[\[16\]](#)[\[17\]](#)

Biological Activities of Drechslera Metabolites

The secondary metabolites of *Drechslera* exhibit a broad spectrum of biological activities, which are summarized in the following tables.

Cytotoxic Activity

Many *Drechslera* metabolites have demonstrated significant cytotoxicity against various cancer cell lines. The 50% inhibitory concentration (IC50) values for selected compounds are presented in Table 1.

Table 1: Cytotoxicity of *Drechslera* Metabolites (IC50 values in μM)

Compound	Cell Line	IC50 (μM)	Reference(s)
Ophiobolin A	Hela B	10	[18]
A375 (Melanoma)	Not specified, but showed strong reduction in cell viability	[7]	
CHL-1 (Melanoma)	Not specified, but showed strong reduction in cell viability	[7]	
L1210 (Leukemia)	Not specified, but showed cytotoxicity	[7]	
MDA-MB-231 (Breast Cancer)	Not specified, but inhibited proliferation	[7]	
6-epi-Ophiobolin A	HCT-8 (Colon Adenocarcinoma)	2.09 - 2.71	[19]
Bel-7402 (Liver Cancer)	2.09 - 2.71	[19]	
BGC-823 (Gastric Cancer)	2.09 - 2.71	[19]	
A549 (Lung Adenocarcinoma)	4.5	[19]	
A2780 (Ovarian Adenocarcinoma)	2.09 - 2.71	[19]	
Drophiobolin A	Hela B	10	[18]
Drophiobolin B	Hela B	10	[18]
Di-2-ethylhexyl phthalate	HCT-116 (Colon Carcinoma)	9.5 μg/mL	

HeLa (Cervical Carcinoma)	>20.3 µg/mL	[20]	
HEp-2 (Larynx Carcinoma)	>20.3 µg/mL	[20]	
HepG-2 (Hepatocellular Carcinoma)	>20.3 µg/mL	[20]	
1,8-Dihydroxy-3-methoxy-6-methyl-anthraquinone	HCT-116 (Colon Carcinoma)	>20.3 µg/mL	[20]
HeLa (Cervical Carcinoma)	9.5 µg/mL	[20]	
HEp-2 (Larynx Carcinoma)	>20.3 µg/mL	[20]	
HepG-2 (Hepatocellular Carcinoma)	>20.3 µg/mL	[20]	
Monocerin	HUVECs	>80% viability at 1.25 mM	[6][15]

Antimicrobial Activity

Several metabolites from *Drechslera* have shown activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values and inhibition zones are presented in Table 2.

Table 2: Antimicrobial Activity of *Drechslera* Metabolites

Compound/Extract	Target Organism	Activity	Reference(s)
Monocerin	Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternata	Good antifungal activity	[7][8][9]
Alkynyl substituted epoxycyclohexenone	Pythium ultimum, Rhizoctonia solani, Botrytis cinerea, Alternaria alternata	Good antifungal activity	[7][8]
D. australiensis extract	E. coli	MIC: 12.5 µg/L	[21][22]
S. aureus	MIC: 6.25 µg/L	[21][22]	
D. halodes extract	E. coli	Inhibition zone: 22-28 mm	[21][22]
S. aureus	Inhibition zone: 22-28 mm	[21][22]	
D. hawaiiensis extract	E. coli	Inhibition zone: 22-28 mm	[21][22]
S. aureus	Inhibition zone: 22-28 mm	[21][22]	
6-allyl-5,6-dihydro-5-hydroxypyran-2-one	E. coli	MIC: 50 µg/mL	[15][16][17]
S. aureus	MIC: 25 µg/mL	[15][16][17]	

Phytotoxic Activity

Ophiobolins, in particular, are well-known for their phytotoxic effects on a variety of plant species.

Table 3: Phytotoxic Activity of Drechslera Metabolites

Compound	Plant Species	Activity	Reference(s)
Ophiobolin A	Various grass and dicotyledon weeds	More phytotoxic than related ophiobolins	[23]
3-Anhydro-ophiobolin A	Green foxtail	Most phytotoxic among tested ophiobolins	[2][19]
6-epi-Ophiobolin A	Green foxtail	Phytotoxic, synergistic with 3-Anhydro-ophiobolin A	[2][19]
Drophiobolin A & B	Lycopersicon esculentum, Digitaria sanguinalis, Chenopodium album	Significant phytotoxicity	[18]
Monocerin	Italian ryegrass	Inhibited root growth at 100 ppm	[24]

Mechanisms of Action and Signaling Pathways

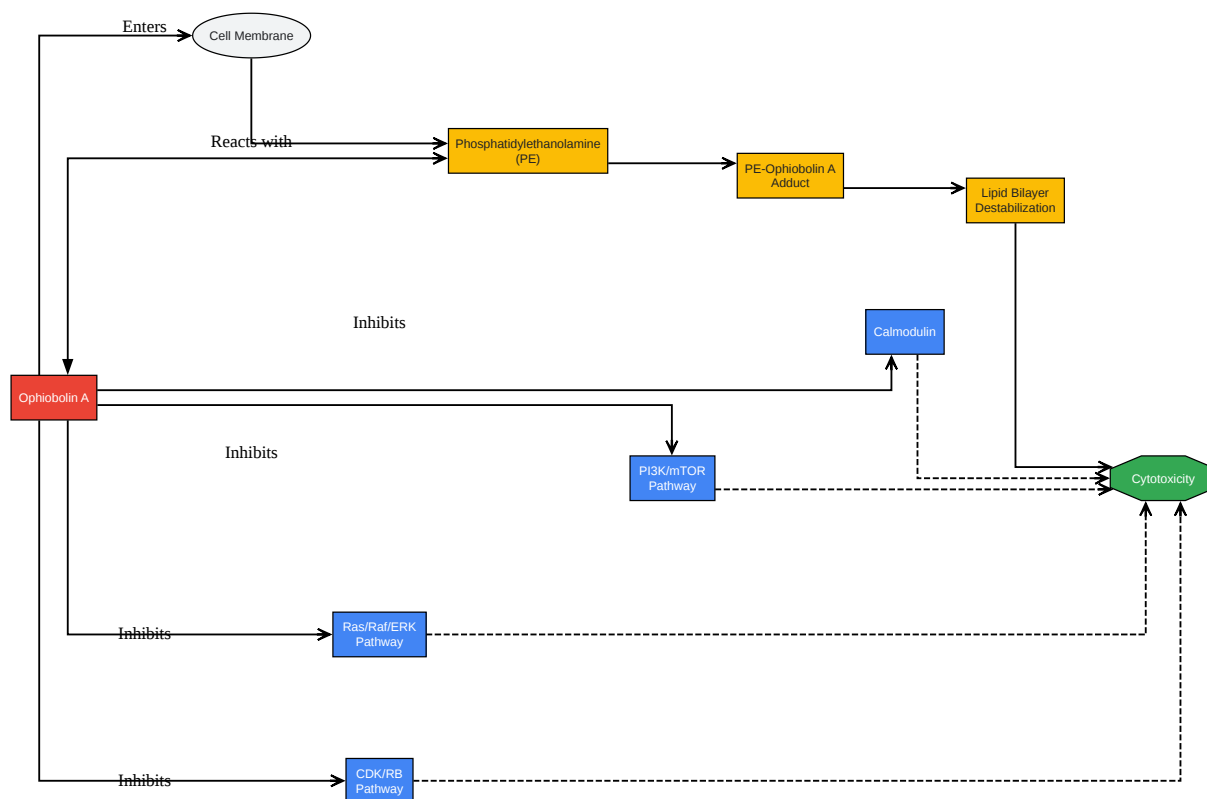
The diverse biological activities of Drechslera metabolites stem from their interactions with various cellular targets and modulation of key signaling pathways.

Ophiobolin A

The mechanism of action of ophiobolin A is multifaceted and appears to be context-dependent. In cancer cells, it has been shown to induce cytotoxicity through several mechanisms:

- **Covalent Modification of Phosphatidylethanolamine (PE):** Ophiobolin A reacts with the ethanolamine headgroup of PE in the cell membrane, leading to the formation of cytotoxic adducts and destabilization of the lipid bilayer.[25]
- **Inhibition of Calmodulin:** Ophiobolin A is a known inhibitor of calmodulin, a key calcium-binding protein involved in numerous cellular processes.[7]

- Perturbation of Signaling Pathways: It has been reported to interfere with multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[1]



[Click to download full resolution via product page](#)

Figure 1: Proposed signaling pathways affected by Ophiobolin A.

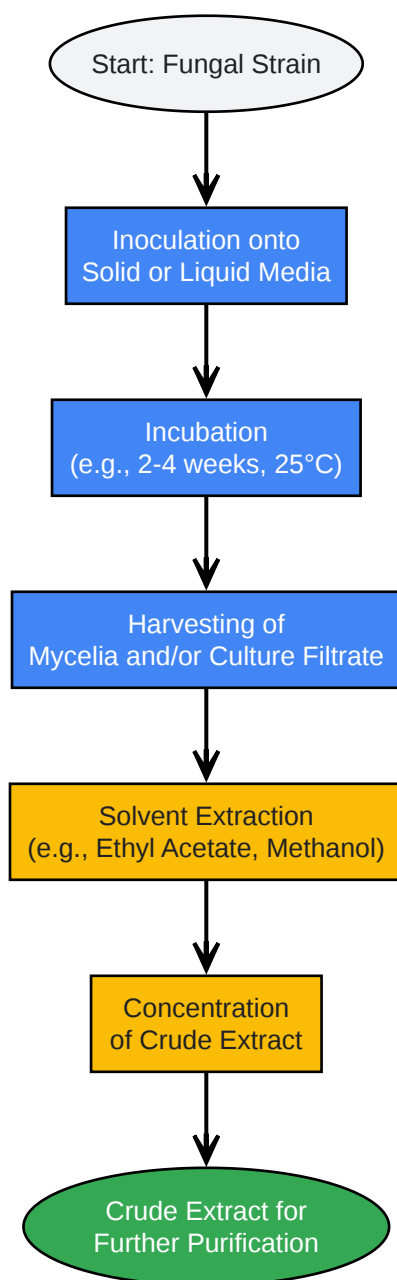
Monocerin

The precise molecular mechanisms underlying the biological activities of monocerin are less well-defined. However, studies on human umbilical vein endothelial cells (HUVECs) have shown that monocerin can increase cell proliferation without inducing cell senescence at certain concentrations.[6][15] This suggests that monocerin may interact with signaling pathways that regulate cell cycle and growth. Further research is needed to elucidate the specific molecular targets of monocerin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

Fungal Culture and Metabolite Extraction



[Click to download full resolution via product page](#)

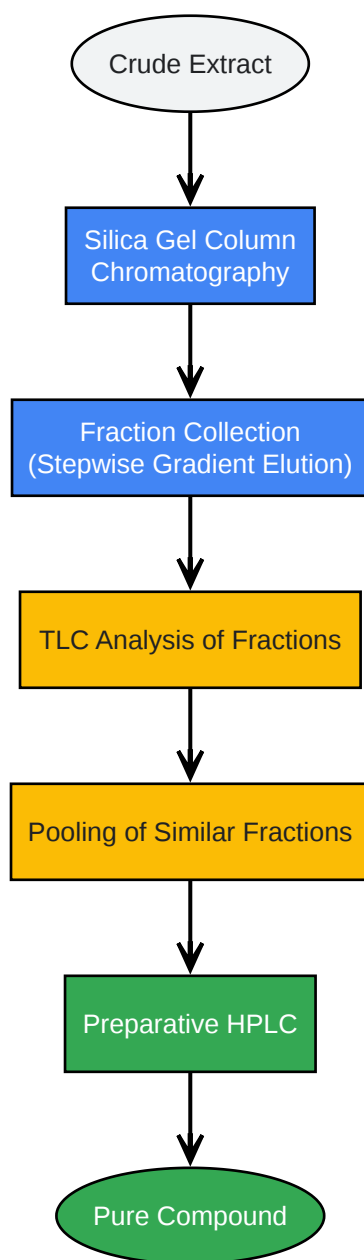
Figure 2: General workflow for fungal culture and metabolite extraction.

Protocol:

- **Fungal Strain and Media:** Obtain a pure culture of the desired *Drechslera* species. Prepare appropriate solid (e.g., Potato Dextrose Agar - PDA) or liquid (e.g., Potato Dextrose Broth - PDB) culture media.

- **Inoculation:** Inoculate the sterile media with the fungal strain under aseptic conditions. For solid media, a small agar plug from an actively growing culture can be used. For liquid media, a spore suspension or mycelial homogenate is typically used.
- **Incubation:** Incubate the cultures under appropriate conditions of temperature (e.g., 25°C) and light (e.g., in the dark) for a period sufficient for fungal growth and metabolite production (typically 2-4 weeks).
- **Harvesting:** For liquid cultures, separate the mycelia from the culture broth by filtration. For solid cultures, the entire culture (mycelium and agar) can be harvested.
- **Extraction:** Extract the harvested fungal material (mycelia and/or culture filtrate) with an appropriate organic solvent such as ethyl acetate or methanol. This is typically done by repeated maceration and soaking or by liquid-liquid extraction.^[1]
- **Concentration:** Combine the organic extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain the crude extract.
- **Storage:** Store the crude extract at a low temperature (e.g., -20°C) until further purification.

Chromatographic Separation and Purification



[Click to download full resolution via product page](#)

Figure 3: Workflow for chromatographic separation and purification.

Protocol:

- Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase.[19]

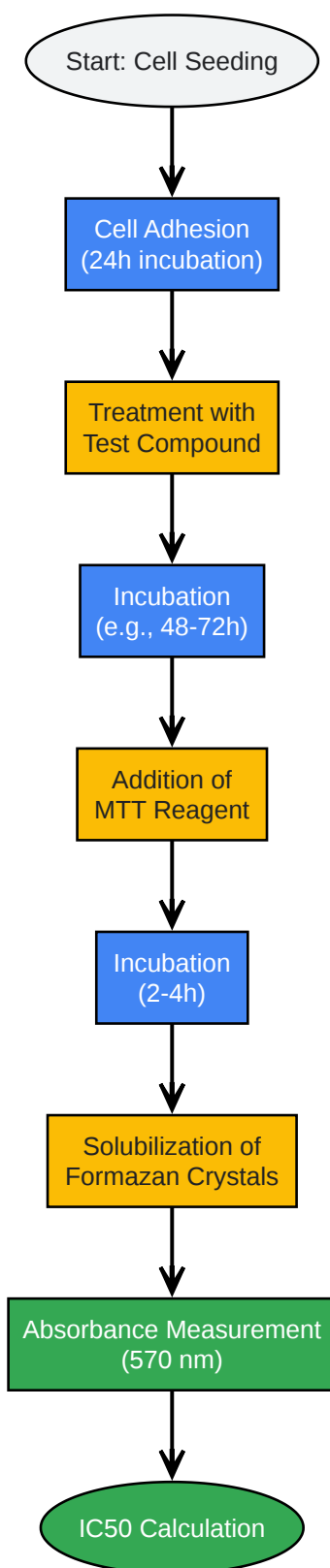
- **Elution:** Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol).
- **Fraction Collection:** Collect the eluate in a series of fractions.
- **Thin-Layer Chromatography (TLC):** Analyze the collected fractions by TLC to identify fractions containing compounds of interest.
- **Pooling:** Combine the fractions that show similar TLC profiles.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Further purify the pooled fractions using preparative HPLC with an appropriate column (e.g., C18) and mobile phase to isolate pure compounds.[\[26\]](#)

Spectroscopic Analysis for Structure Elucidation

Protocol:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the chemical structure of the compound.[\[21\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)
- **Mass Spectrometry (MS):** Obtain the high-resolution mass spectrum (HR-MS) of the purified compound to determine its elemental composition and confirm its molecular weight.

Cytotoxicity (MTT) Assay



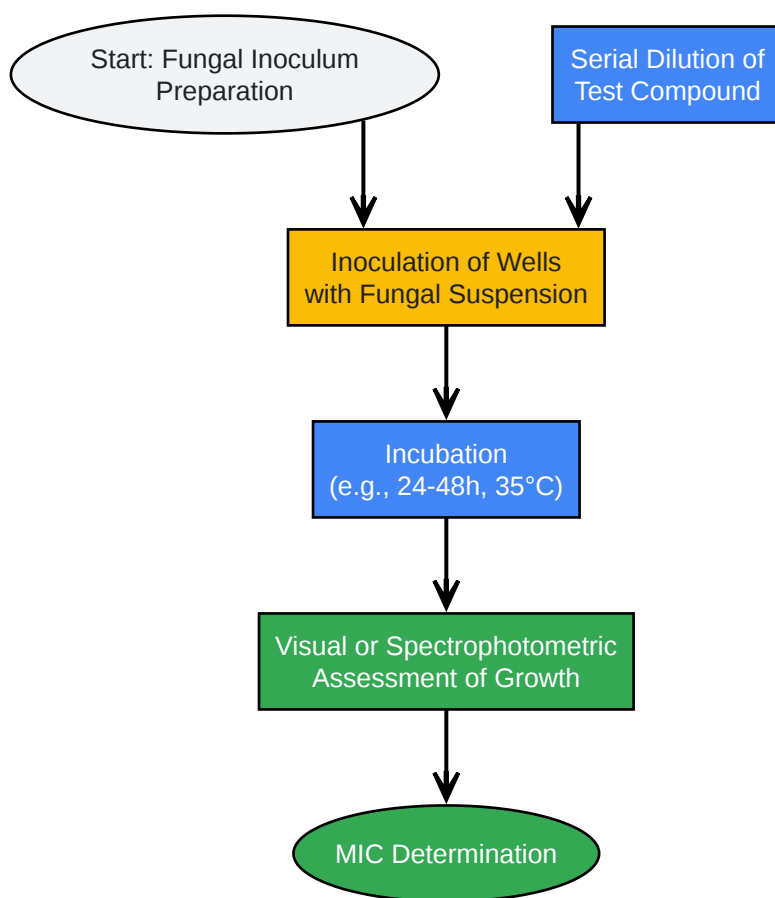
[Click to download full resolution via product page](#)

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol:

- Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[\[2\]](#)[\[3\]](#)[\[5\]](#)[\[19\]](#)[\[30\]](#)
- Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal (Broth Microdilution) Assay



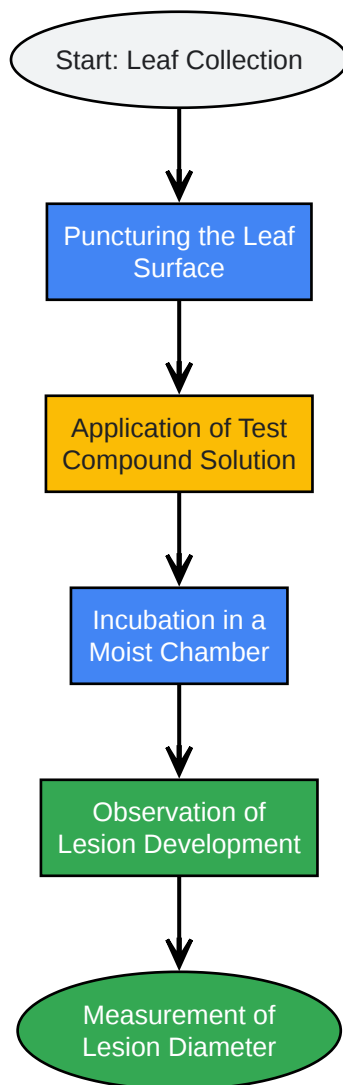
[Click to download full resolution via product page](#)

Figure 5: Workflow for the broth microdilution antifungal assay.

Protocol:

- Inoculum Preparation: Prepare a standardized inoculum of the fungal test organism.^{[1][4][13][18][31]}
- Serial Dilution: Perform a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- Inoculation: Inoculate each well with the fungal suspension.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
- MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Phytotoxicity (Leaf Puncture) Assay



[Click to download full resolution via product page](#)

Figure 6: Workflow for the leaf puncture phytotoxicity assay.

Protocol:

- Plant Material: Select healthy, fully expanded leaves from the test plant species.^{[26][28][32]}
- Puncturing: Make small punctures on the leaf surface with a fine needle.
- Treatment: Apply a small droplet of the test compound solution (dissolved in a suitable solvent with a surfactant) to each puncture site. A solvent control should also be included.

- Incubation: Place the treated leaves in a moist chamber (e.g., a petri dish with a wet filter paper) and incubate under controlled light and temperature conditions.
- Assessment: After a few days, observe the development of necrotic lesions around the puncture sites and measure their diameter.

Conclusion

The metabolites produced by *Drechslera* fungi represent a rich and diverse source of bioactive natural products with significant potential for development into new drugs and agrochemicals. The ophiobolins, with their potent cytotoxic and phytotoxic activities, and monocerin, with its antifungal properties, are just two examples of the promising compounds isolated from this genus. The detailed protocols and compiled bioactivity data in this guide are intended to facilitate further research into these fascinating molecules, from their isolation and characterization to the elucidation of their mechanisms of action and the exploration of their therapeutic and agricultural applications. Continued investigation into the secondary metabolism of *Drechslera* is likely to yield further novel compounds with valuable biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: *Aspergillus fumigatus* as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Biological Activities of Sesterterpenoid-Type Ophiobolins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of secondary metabolites by solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 17. WO2002020727A2 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]
- 18. 2.4.1. Metabolite Extraction [bio-protocol.org]
- 19. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 20. researchgate.net [researchgate.net]
- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 22. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT

CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID

CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 27. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 28. Isom.uthscsa.edu [Isom.uthscsa.edu]
- 29. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 30. Seed germination test (phytotoxicity assay). [bio-protocol.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Review of Drechslera Fungal Metabolites: From Bioactivity to Mechanisms of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163489#literature-review-of-drechslera-fungal-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com